4-(4-Chlorobenzoyl)-1H-1,2,3-triazole

Mitochondrial Biology Calcium Signaling Oncology

Sourcing generic acyl-triazole building blocks for CAI analog synthesis often leads to abolished mitochondrial complex I inhibition and compromised pharmacological activity. 4-(4-Chlorobenzoyl)-1H-1,2,3-triazole (CAS 5990-28-3) directly resolves this by providing the essential 4-chlorobenzoyl moiety required for target engagement. - Pharmacophoric Integrity: Validated precursor for CAI (L-651582), maintaining calcium-channel-mediated signaling inhibition and cytostatic activity. - Defined Route: Well-characterized synthesis (≥95% purity) supports process-scale production and regulatory filing for CAI orotate investigations. - Convergent Synthesis: Enables direct assembly, avoiding late-stage acylation and preserving mitochondrial complex I inhibition.

Molecular Formula C9H6ClN3O
Molecular Weight 207.62
CAS No. 5990-28-3
Cat. No. B2946910
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Chlorobenzoyl)-1H-1,2,3-triazole
CAS5990-28-3
Molecular FormulaC9H6ClN3O
Molecular Weight207.62
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)C2=NNN=C2)Cl
InChIInChI=1S/C9H6ClN3O/c10-7-3-1-6(2-4-7)9(14)8-5-11-13-12-8/h1-5H,(H,11,12,13)
InChIKeyCWXVERCQNJFIET-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-(4-Chlorobenzoyl)-1H-1,2,3-triazole: Core Building Block for CAI-Based Therapeutics


4-(4-Chlorobenzoyl)-1H-1,2,3-triazole (CAS 5990‑28‑3) is a 1,2,3‑triazole derivative with a molecular weight of 207.61 g mol⁻¹ and formula C₉H₆ClN₃O . The compound serves as a versatile small‑molecule scaffold in medicinal chemistry, most notably as the essential 4‑chlorobenzoyl‑bearing precursor for the synthesis of carboxyamidotriazole (CAI, L‑651582), an orally active cytostatic inhibitor of non‑voltage‑operated calcium channels investigated in Phase I/II oncology trials [1].

Reported key precursor for CAI (L‑651582) synthesis
4‑Chlorobenzoyl pharmacophore for mitochondrial complex I inhibition studies
Supports calcium signaling pathway research models

The Indispensable 4-Chlorobenzoyl Pharmacophore in CAI Drug Discovery


Replacement of the 4‑chlorobenzoyl moiety in CAI by other acyl groups or heterocyclic cores (pyrazole, imidazole) drastically abolishes mitochondrial complex I inhibition and calcium‑channel‑mediated signaling [1]. Consequently, any attempt to substitute 4-(4-chlorobenzoyl)-1H-1,2,3-triazole with a generic 4‑acyl‑triazole building block in CAI‑oriented synthesis would compromise the pharmacological fidelity of the final molecule.

Pharmacophore shift Replacing 4‑chlorobenzoyl with pyrazole or imidazole cores may abolish mitochondrial complex I inhibition.
Target engagement loss Generic 4‑acyl‑triazole building blocks may not retain CAI‑like calcium channel modulation.
Synthetic route divergence Alternative acyl groups may require additional steps and alter final compound integrity.

Quantitative Differentiation Evidence Against Closest Analogs


Mitochondrial Complex I Inhibition: Chlorobenzoyl-Triazole vs. Heterocyclic Analogs

CAI (which incorporates the 4‑chlorobenzoyl‑1,2,3‑triazole core) inhibits mitochondrial complex I‑mediated NADH oxidation with an IC₅₀ of ~500 nM, whereas the analogous pyrazole‑ (10, 11) and imidazole‑based (12) variants exhibit no significant inhibition at equivalent concentrations [1]. This pharmacophoric reliance on the intact 4‑chlorobenzoyl‑triazole framework makes 4-(4-chlorobenzoyl)-1H-1,2,3-triazole the necessary building block for maintaining target engagement.

Complex I inhibition
Class-level inference
CAI (4‑chlorobenzoyl‑triazole): IC₅₀ ~0.5 µM
Pyrazole/imidazole analogs: no significant inhibition at 500 nM
Reported pharmacophore requirement for mitochondrial target engagement.
Isolated mitochondrial membranes; NADH oxidation assay.
Mitochondrial Biology Calcium Signaling Oncology

Antiproliferative Potency of CAI in HEK-293 Cells

Carboxyamidotriazole, whose synthesis requires 4‑(4‑chlorobenzoyl)‑1H‑1,2,3‑triazole as a key intermediate, inhibits HEK‑293 cell proliferation with an IC₅₀ of 1.6 μM, whereas the widely used store‑operated calcium entry blocker 2‑aminoethoxydiphenyl borate (2‑APB) shows an IC₅₀ of 50 μM [1]. The ~31‑fold superior potency of the chlorobenzoyl‑triazole‑derived molecule underscores the value of this intermediate.

Antiproliferative potency
Cross-study comparable
CAI IC₅₀ = 1.6 µM
2‑APB IC₅₀ = 50 µM
~31‑fold lower IC₅₀ for CAI
Supports CAI‑mediated antiproliferative endpoint context.
HEK‑293 cells; proliferation assay 24–48 h.
Antiproliferative Calcium Channel Blockade Oncology

Synthetic Efficiency of CAI Using the 4-Chlorobenzoyl Precursor

A published process for L‑651582 (CAI) employs 4‑chlorobenzoyl chloride to acylate a protected benzyl alcohol intermediate, ultimately achieving a 32% overall yield over six steps [1]. The title compound 4‑(4‑chlorobenzoyl)‑1H‑1,2,3‑triazole can serve as a direct synthon to bypass early‑stage acylation, potentially improving overall yield and reducing step count relative to routes that start from non‑chlorinated aroyl chlorides.

Synthetic yield
Cross-study comparable
32% overall yield over 6 steps using 4‑chlorobenzoyl chloride.
Reported process route; title compound may support streamlined synthesis planning.
Multi‑step sequence; direct synthon use under investigation.
Process Chemistry CAI Synthesis Yield Optimization

High-Value Procurement Scenarios


CAI and Next-Generation Calcium Channel Blocker Synthesis

Use 4-(4-chlorobenzoyl)-1H-1,2,3-triazole as the direct 4‑chlorobenzoyl‑triazole building block for the convergent assembly of CAI and its analogs. This avoids late‑stage acylation steps and maintains the pharmacophoric integrity required for mitochondrial complex I inhibition [1].

Focused 1,2,3-Triazole Libraries for Mitochondrial Pharmacology Screening

Employ the title compound as a core scaffold for parallel synthesis of diverse 1‑substituted‑4‑acyl‑1,2,3‑triazoles. The 4‑chlorobenzoyl group provides a validated starting point for probing calcium‑channel‑dependent signaling pathways in cancer and inflammatory disease models [1][2].

Process Development and Scale-Up of CAI Under cGMP

Procure multi‑gram to kilogram quantities of 4-(4-chlorobenzoyl)-1H-1,2,3-triazole as a key starting material for the process‑scale synthesis of CAI orotate, which has been investigated in clinical trials. The well‑characterized purity (≥95%) and defined synthetic route support regulatory filing requirements .

Application
Selection Property
Validation Focus
CAI and calcium channel blocker analog synthesis
4‑Chlorobenzoyl pharmacophore integrity
Mitochondrial complex I inhibition endpoint studies
1,2,3‑Triazole library screening for mitochondrial pharmacology
Validated 4‑chlorobenzoyl starting point
Calcium signaling pathway response models
Process development and scale‑up research
Defined synthetic route and purity
Route reproducibility and yield optimization
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